molecular formula C12H28ClN B153554 Tetrapropylammonium chloride CAS No. 5810-42-4

Tetrapropylammonium chloride

Cat. No.: B153554
CAS No.: 5810-42-4
M. Wt: 221.81 g/mol
InChI Key: FBEVECUEMUUFKM-UHFFFAOYSA-M
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Description

Tetrapropylammonium chloride is a quaternary ammonium salt with the molecular formula C₁₂H₂₈ClN. It is a white crystalline solid that is soluble in water and acetone. This compound is commonly used in various chemical applications due to its ability to act as a phase-transfer catalyst and its role in the synthesis of other chemical compounds .

Mechanism of Action

Target of Action

Tetrapropylammonium chloride (TPrACl) is primarily used as a template in the synthesis of silver nanowires . It can also be used in the synthesis of bis(tetrapropylammonium) hexachlorodicuprate(II) and tetrapropylammonium trichloromercurate(II) . The primary targets of TPrACl are therefore the reactants in these synthesis reactions.

Mode of Action

It is known that tpracl can preferentially accumulate around aromatic residues . This suggests that it may interact with its targets through non-covalent interactions, such as hydrogen bonding or electrostatic interactions.

Biochemical Pathways

Its primary use is in chemical synthesis, where it acts as a template or phase-transfer catalyst .

Pharmacokinetics

It is known to be soluble in water and acetone , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The primary result of TPrACl’s action is the formation of silver nanowires, bis(tetrapropylammonium) hexachlorodicuprate(II), or tetrapropylammonium trichloromercurate(II), depending on the synthesis reaction . These compounds have various applications in materials science and other fields.

Biochemical Analysis

Biochemical Properties

Tetrapropylammonium chloride plays a significant role in biochemical reactions, particularly as a phase-transfer catalyst. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a template in the synthesis of silver nanowires and in the synthesis of bis(tetrapropylammonium) hexachlorodicuprate(II) and tetrapropylammonium trichloromercurate(II) . These interactions are primarily ionic in nature, facilitating the transfer of reactants between different phases in a reaction.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to destabilize the folded conformation of Trp-peptides in aqueous solutions . This destabilization can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is significant, as it can alter the stability and conformation of proteins, thereby affecting their activity and interactions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through ionic and hydrophobic interactions. It can act as a template in the synthesis of nanomaterials, indicating its ability to bind and stabilize specific molecular structures . Additionally, this compound can influence enzyme activity by altering the local environment and ionic strength, which can lead to enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under standard conditions but can degrade in the presence of strong oxidizing agents . Long-term exposure to this compound can lead to changes in cellular function, including alterations in protein stability and activity. These temporal effects are crucial for understanding the compound’s long-term impact on biochemical reactions and cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in protein stability and activity. Toxic or adverse effects can occur at high doses, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux and metabolite levels by altering enzyme activity and stability. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through ionic interactions and binding to specific transporters or binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function in different cellular compartments .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it determines the compound’s interactions with other biomolecules and its impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapropylammonium chloride can be synthesized through the quaternization of propylamine with propyl chloride. The reaction typically involves the following steps:

    Reaction of Propylamine with Propyl Chloride:

      Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent unwanted side reactions.

      Temperature: The reaction is usually conducted at room temperature.

      Solvent: Anhydrous solvents such as acetonitrile or acetone are commonly used.

    • Reaction Equation:

      C₃H₇NH₂ + 4C₃H₇Cl → (C₃H₇)₄NCl + 3HCl\text{C₃H₇NH₂ + 4C₃H₇Cl → (C₃H₇)₄NCl + 3HCl} C₃H₇NH₂ + 4C₃H₇Cl → (C₃H₇)₄NCl + 3HCl

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Tetrapropylammonium chloride undergoes various chemical reactions, including:

  • Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
  • Oxidation and Reduction Reactions: this compound can be involved in redox reactions, although it is more commonly used as a phase-transfer catalyst in these processes.

Common Reagents and Conditions:

  • Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
  • Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products:

Scientific Research Applications

Tetrapropylammonium chloride has a wide range of applications in scientific research, including:

  • Chemistry: It is used as a phase-transfer catalyst to facilitate reactions between reactants in different phases. It also serves as a template in the synthesis of nanomaterials such as silver nanowires.
  • Biology: this compound is used in studies involving ion channels and membrane transport due to its ability to interact with biological membranes.
  • Medicine: It has potential applications in drug delivery systems and as a component in formulations for controlled release of active pharmaceutical ingredients.
  • Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes .

Comparison with Similar Compounds

  • Tetramethylammonium chloride
  • Tetraethylammonium chloride
  • Tetrabutylammonium chloride

Comparison: Tetrapropylammonium chloride is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with biological systems. Compared to tetramethylammonium chloride and tetraethylammonium chloride, this compound has longer alkyl chains, resulting in different physicochemical properties and applications. Tetrabutylammonium chloride, with even longer alkyl chains, exhibits distinct behavior in phase-transfer catalysis and other chemical processes .

Properties

IUPAC Name

tetrapropylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N.ClH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEVECUEMUUFKM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884190
Record name Tetrapropylammonium chloride
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Molecular Weight

221.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless crystals; [Alfa Aesar MSDS]
Record name Tetrapropylammonium chloride
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CAS No.

5810-42-4
Record name Tetrapropylammonium chloride
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Record name 1-Propanaminium, N,N,N-tripropyl-, chloride (1:1)
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Record name 1-Propanaminium, N,N,N-tripropyl-, chloride (1:1)
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Record name Tetrapropylammonium chloride
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Record name Tetrapropylammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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